molecular formula C17H16N2O2S B14032373 Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate

Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B14032373
M. Wt: 312.4 g/mol
InChI Key: OQVYFYLZEFBMQY-UHFFFAOYSA-N
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Description

Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thienopyridine derivatives .

Scientific Research Applications

Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and signaling pathways involved in inflammation and tumor growth. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenethylamino group enhances its potential as a therapeutic agent compared to other thienopyridine derivatives .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 3-(2-phenylethylamino)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C17H16N2O2S/c1-21-17(20)15-14(13-8-5-10-19-16(13)22-15)18-11-9-12-6-3-2-4-7-12/h2-8,10,18H,9,11H2,1H3

InChI Key

OQVYFYLZEFBMQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)NCCC3=CC=CC=C3

Origin of Product

United States

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